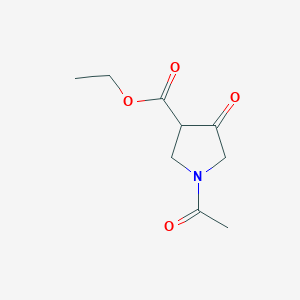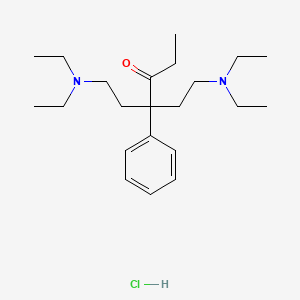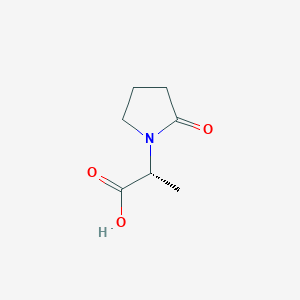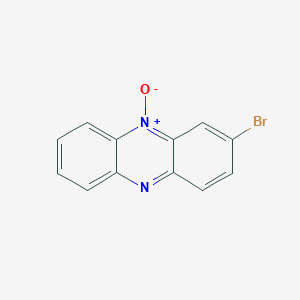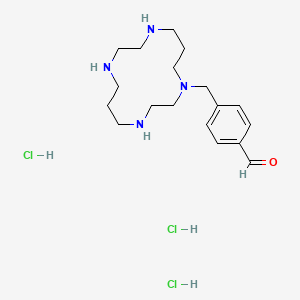
4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzaldehyde;trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzaldehyde;trihydrochloride is a complex organic compound that features a benzaldehyde group attached to a macrocyclic tetraamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzaldehyde typically involves the reaction of 1,4,8,11-tetraazacyclotetradecane with benzaldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The trihydrochloride form is obtained by treating the compound with hydrochloric acid to ensure its stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)
Major Products
Oxidation: 4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzoic acid.
Reduction: 4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced
Applications De Recherche Scientifique
4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzaldehyde;trihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions
Biology: Investigated for its potential as a chelating agent in biological systems
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzaldehyde involves its ability to form stable complexes with metal ions. The macrocyclic tetraamine structure provides multiple coordination sites, allowing the compound to effectively bind to metal ions. This binding can influence various molecular targets and pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A similar macrocyclic tetraamine compound with methyl groups instead of the benzaldehyde moiety
1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid: Another related compound with acetic acid groups instead of the benzaldehyde moiety.
Propriétés
Formule moléculaire |
C18H33Cl3N4O |
|---|---|
Poids moléculaire |
427.8 g/mol |
Nom IUPAC |
4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)benzaldehyde;trihydrochloride |
InChI |
InChI=1S/C18H30N4O.3ClH/c23-16-18-5-3-17(4-6-18)15-22-13-2-9-20-11-10-19-7-1-8-21-12-14-22;;;/h3-6,16,19-21H,1-2,7-15H2;3*1H |
Clé InChI |
ZECDOPUDUKHDAM-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)C=O.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


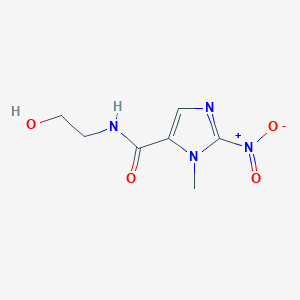
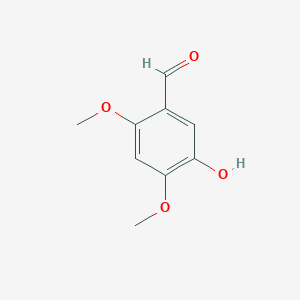
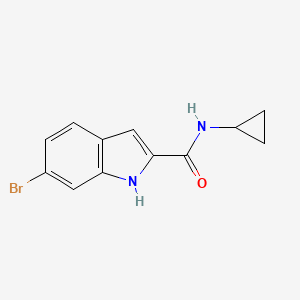
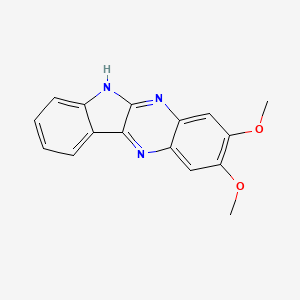

![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002440.png)
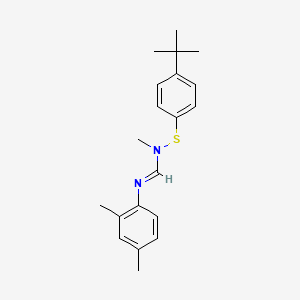
![1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene](/img/structure/B14002447.png)
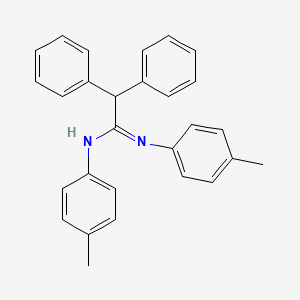
![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide](/img/structure/B14002452.png)
